B1575103 Wilms tumor protein (332-347)

Wilms tumor protein (332-347)

Número de catálogo: B1575103
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Wilms tumor protein

Aplicaciones Científicas De Investigación

Immunotherapy and Cancer Vaccines

Wilms' tumor protein 1 (WT1) shows significant potential as a target antigen for cancer vaccines. It has been ranked first among 75 cancer antigens for its promise in universal cancer vaccine development. Clinical trials targeting WT1 in cancer vaccines have observed objective clinical responses in a significant percentage of patients with solid tumors and hematological malignancies. These vaccines demonstrate the ability to induce specific immunological responses with minimal side effects, suggesting a promising adjuvant treatment against residual disease and cancer relapse (van Driessche, Berneman, & Van Tendeloo, 2012).

T Cell Response and Immunogenic Peptides

WT1 is recognized by CD8 and CD4 T cells, leading to the identification of a wide range of HLA-restricted immunogenic peptides derived from WT1. This extensive catalog of peptides is instrumental for immunotherapies targeting WT1-positive malignancies (Molldrem, 2012).

Genetic Landscape and Mutation Analysis

Genome-wide sequencing of Wilms tumors has identified mutations in several genes, including WT1, that are critical for kidney development. This research has broadened our understanding of the genetic landscape of Wilms tumor, uncovering mutations not previously recognized and suggesting a kidney-specific differentiation program arrested at an early-progenitor stage (Gadd et al., 2017).

Epitope Mapping and Leukemocidal Activity

Mapping of WT1 peptides that elicit T-cell responses has identified previously unreported epitopes, providing a series of immunogenic epitopes useful for immunotherapies targeting WT1-positive malignancies. Many of these epitopes have been found to induce leukemocidal activity, emphasizing their potential in cancer treatment (Doubrovina et al., 2012).

Role in Tumorigenesis

The interaction between Wilms' tumor 1-associating protein (WTAP) and WT1 in tumorigenesis is noteworthy. WTAP's involvement in various physiological and pathological processes, particularly in the tumorigenesis of different cancers, indicates its significant role in cancer biology (Xie et al., 2019).

Biomarkers in Wilms Tumor

Proteomic studies have identified potential biomarkers associated with anaplasia in Wilms tumor, offering insights into its molecular biology and practical implications for identifying tumors with unfavorable histology (Fan et al., 2011).

mRNA and miRNA Expression Profiles

Combining miRNA and mRNA expression profiles in Wilms tumor subtypes has led to the identification of deregulated miRNAs and mRNAs, highlighting significant differences in expression patterns between tumor subtypes. This research helps in understanding the molecular mechanisms underlying these subtypes and could guide targeted therapies (Ludwig et al., 2016).

Genetic Susceptibility and Polymorphisms

Studies on WTAP gene variants have explored their roles in the susceptibility to Wilms tumor, providing insights into genetic factors that may contribute to the risk of developing this pediatric cancer (Ma et al., 2020).

Propiedades

Secuencia

KRYFKLSHLQMHSRKH

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Wilms tumor protein (332-347)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.